Methyl 4-aminobenzofuran-2-carboxylate is a chemical compound belonging to the class of benzofuran derivatives. It features a benzofuran core structure with an amino group at the 4-position and a carboxylate group at the 2-position, making it a significant compound in medicinal chemistry due to its potential biological activities.
This compound can be synthesized through various chemical reactions involving starting materials such as 2-hydroxybenzaldehyde and ethyl bromoacetate. The synthesis often employs methods that facilitate the construction of the benzofuran ring, which is crucial for its biological properties.
Methyl 4-aminobenzofuran-2-carboxylate is classified as:
The synthesis of methyl 4-aminobenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base like potassium carbonate, leading to the formation of the benzofuran ring.
Methyl 4-aminobenzofuran-2-carboxylate has a molecular formula of and a molecular weight of 191.18 g/mol. The structure can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 191.18 g/mol |
IUPAC Name | Methyl 4-amino-1-benzofuran-2-carboxylate |
InChI | InChI=1S/C10H9NO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-5H,11H2,1H3 |
Canonical SMILES | COC(=O)C1=CC2=C(C=CC=C2O1)N |
Methyl 4-aminobenzofuran-2-carboxylate can undergo various chemical reactions:
The specific products formed depend on the reagents and conditions used. For example, oxidation may yield various quinone derivatives, while substitution reactions can create diverse benzofuran derivatives.
The mechanism of action for methyl 4-aminobenzofuran-2-carboxylate primarily involves its interaction with biological targets, particularly in cancer cells. Research indicates that it may inhibit cell growth and induce apoptosis through pathways involving cell cycle regulation and apoptosis-related proteins . The presence of the amino group likely enhances its interaction with specific cellular targets, contributing to its biological activity.
Methyl 4-aminobenzofuran-2-carboxylate is typically characterized by:
Key chemical properties include:
Methyl 4-aminobenzofuran-2-carboxylate has several applications in scientific research:
CAS No.: 54986-75-3
CAS No.: 64885-97-8
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0